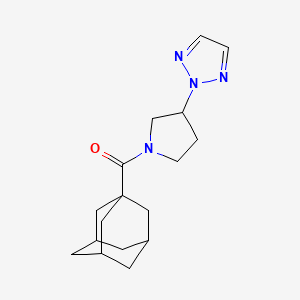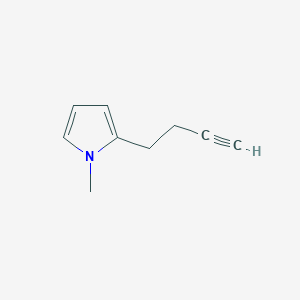
4-(3-Bromphenyl)-2,6-Diphenylpyrimidin
Übersicht
Beschreibung
The compound “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” are not available, bromophenyl compounds are often synthesized through various methods such as amidation reactions .Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely involve a pyrimidine core with phenyl groups attached at the 2 and 6 positions and a bromophenyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would depend on its specific structure. Bromophenyl compounds are generally insoluble in water .Wissenschaftliche Forschungsanwendungen
- Pyrazoline, einschließlich B4, haben ein antibakterielles Potenzial gezeigt. Forscher haben über ihre Wirksamkeit gegen verschiedene Bakterienstämme berichtet . Weitere Studien könnten die spezifischen antibakteriellen Mechanismen von B4 und sein Potenzial als neuartiges Antibiotikum untersuchen.
- B4-Derivate können eine antifungale Aktivität aufweisen. Die Untersuchung ihrer Wirksamkeit gegen Pilzerreger könnte zu neuen Antimykotika führen .
- B4-Derivate könnten Antikrebseigenschaften haben. Forscher haben ähnliche Verbindungen synthetisiert und ihre Wirksamkeit gegen Krebszellen evaluiert .
- In einer neuartigen Studie wurde B4 auf seine neurotoxischen Wirkungen auf Regenbogenforellen-Alevine untersucht. Forscher untersuchten seine Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn .
- Pyrazoline, einschließlich B4, wurden mit entzündungshemmenden und antioxidativen Wirkungen in Verbindung gebracht .
- Einige Pyrazolinderivate zeigen antikonvulsive Eigenschaften. Die Untersuchung des Potenzials von B4 in diesem Bereich könnte wertvoll sein .
Antibakterielle Aktivität
Antifungal Eigenschaften
Antikrebs-Potenzial
Neurotoxizitätsbewertung
Entzündungshemmende und antioxidative Eigenschaften
Anticonvulsivante Aktivität
Wirkmechanismus
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to have a broad range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
For instance, pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) under cellular damage, affecting different cellular components negatively .
Result of Action
Related compounds have been reported to have neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain, which is associated with behavioral parameters and swimming potential .
Zukünftige Richtungen
The future directions for research on “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely depend on its specific properties and potential applications. For instance, bromophenyl compounds have been studied for their potential use in overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents .
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMSGKUGXMWVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864377-28-6 | |
| Record name | 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)


![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)
![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2373203.png)



